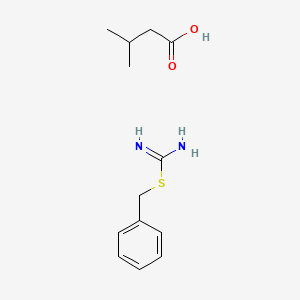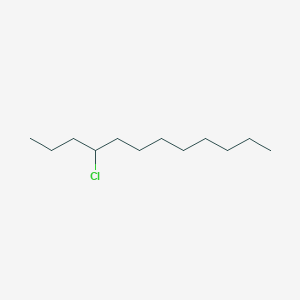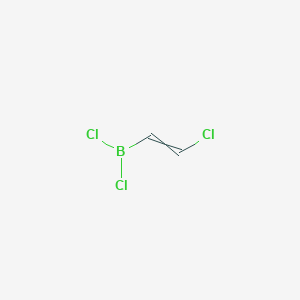
Dichloro(2-chloroethenyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(2-chloroethenyl)borane is an organoboron compound characterized by the presence of boron, chlorine, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(2-chloroethenyl)borane can be synthesized through the hydroboration of 1,1-dichloroethylene with borane. The reaction typically involves the addition of borane to the double bond of 1,1-dichloroethylene under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound involves similar hydroboration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and specific reaction environments to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: Dichloro(2-chloroethenyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form simpler boron-containing compounds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Simpler boron-containing compounds.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
Dichloro(2-chloroethenyl)borane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Biology: The compound is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its ability to form stable boron-containing structures.
Mechanism of Action
The mechanism of action of dichloro(2-chloroethenyl)borane involves its ability to participate in various chemical reactions due to the presence of reactive boron and chlorine atoms. The compound can form stable intermediates, which facilitate the formation of new chemical bonds. In biological systems, its mechanism of action is related to its ability to capture neutrons, making it useful in BNCT.
Comparison with Similar Compounds
Tris(2-chlorovinyl)borane: Similar in structure but with three vinyl groups attached to boron.
Chlorobis(2-chlorovinyl)borane: Contains two vinyl groups and one chlorine atom attached to boron.
Uniqueness: Dichloro(2-chloroethenyl)borane is unique due to its specific arrangement of chlorine and vinyl groups, which imparts distinct reactivity and stability compared to other boron-containing compounds
Properties
CAS No. |
5035-74-5 |
|---|---|
Molecular Formula |
C2H2BCl3 |
Molecular Weight |
143.2 g/mol |
IUPAC Name |
dichloro(2-chloroethenyl)borane |
InChI |
InChI=1S/C2H2BCl3/c4-2-1-3(5)6/h1-2H |
InChI Key |
DDKJPUMBDNDTDZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C=CCl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


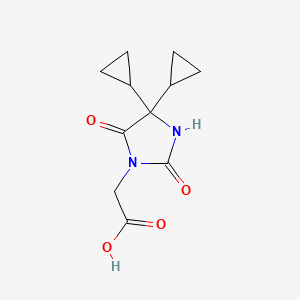


![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)


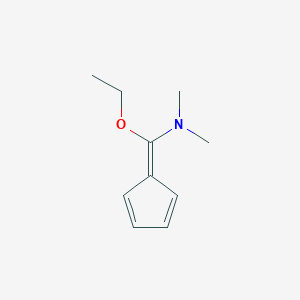
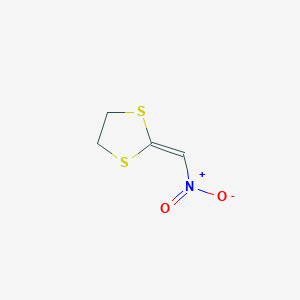
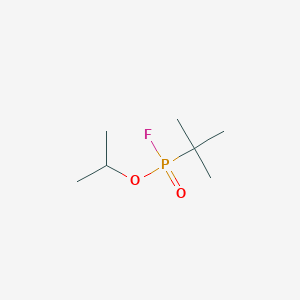
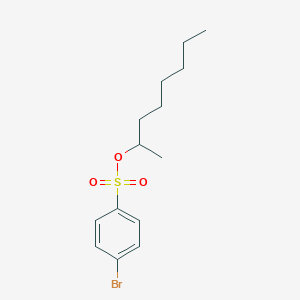
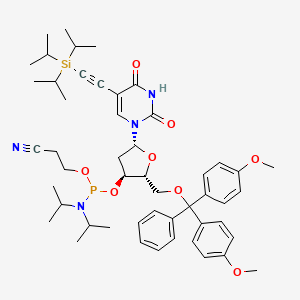
![2-fluoro-N-[(2S)-1-[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-3-methyl-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14750896.png)
